3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE: is a synthetic compound that features a trimethoxyphenyl group and a pyrrolidinylpropyl amide moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid derivatives.
Amide Bond Formation: The intermediate is then reacted with 3-(2-oxo-1-pyrrolidinyl)propylamine under appropriate conditions to form the desired amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as tubulin and heat shock protein 90 (Hsp90), which are targets for anti-cancer therapies.
Medicine:
Anti-Cancer: The compound exhibits anti-cancer properties by inhibiting key proteins involved in cell division and survival.
Anti-Inflammatory: It has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thereby inhibiting cell division.
Hsp90 Inhibition: It interferes with the function of heat shock protein 90, disrupting the stability and function of several client proteins involved in cancer progression.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness: 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE is unique due to its combination of the trimethoxyphenyl group and the pyrrolidinylpropyl amide moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-13-10-12(11-14(23-2)16(13)24-3)17(21)18-7-5-9-19-8-4-6-15(19)20/h10-11H,4-9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQAXQGDILHJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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